3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one
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Overview
Description
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-methylpiperazine, followed by cyclization and subsequent etherification to introduce the chromen-2-one moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or piperazine moieties, using reagents like sodium hydride or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is unique due to its specific structural features, such as the chromen-2-one moiety and the combination of methoxyphenyl and methylpiperazine groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-24-9-11-25(12-10-24)13-14-28-20-8-5-18-15-21(23(26)29-22(18)16-20)17-3-6-19(27-2)7-4-17/h3-8,15-16H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPMCGOZZOIYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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